molecular formula C11H16O B042202 2-tert-Butyl-4-methylphenol CAS No. 2409-55-4

2-tert-Butyl-4-methylphenol

Cat. No. B042202
CAS RN: 2409-55-4
M. Wt: 164.24 g/mol
InChI Key: IKEHOXWJQXIQAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-tert-Butyl-4-methylphenol can involve reactions under specific conditions to yield compounds with desired properties. For instance, the reaction of o-anisaldehyde with 2-tert-butyl-4-methylphenol in the presence of a catalytic amount of benzenesulfonic acid produces a sterically hindered biphenol, which is further reacted to produce monomeric and dimeric compounds showing high efficiency in ring-opening polymerization of ε-caprolactone (Hsueh, Huang, & Lin, 2002).

Molecular Structure Analysis

The molecular structure of 2-tert-Butyl-4-methylphenol derivatives has been extensively studied, revealing its potential in forming complex structures with significant applications. For instance, Schiff bases of the compound exhibit stabilization via C—H···π interactions, as supported by Hirshfeld surface analysis (Güzel et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving 2-tert-Butyl-4-methylphenol can lead to the formation of various products depending on the reactants and conditions. For example, its reaction with trimethylaluminum produces catalysts efficient for polymerization processes, indicating its role in synthesizing polymer chains with narrow polydispersity indices (Hsueh, Huang, & Lin, 2002).

Physical Properties Analysis

The physical properties of 2-tert-Butyl-4-methylphenol and its derivatives can vary widely, influencing their application in different fields. These properties are often investigated through various analytical techniques, including chromatography and X-ray diffraction, to understand the compound's behavior in different environments (Wren & Szczepanowksa, 1964).

Chemical Properties Analysis

The chemical properties of 2-tert-Butyl-4-methylphenol, such as its antioxidative activity, are crucial for its application in stabilizing polymers and other materials. Its reactivity with radicals and its transformation into various products under different conditions highlight its importance in the chemical industry (Zikmund, Taimr, Čoupek, & Pospíšil, 1972).

Scientific Research Applications

  • Chromatographic Applications : It is used in chromatography of lipids as an antioxidant, protecting lipids from oxidation without affecting separation (Wren & Szczepanowksa, 1964).

  • Polymer Chemistry : BHT plays a role in preventing oxidation in polyethylene melt, showcasing its efficiency as an antioxidant in polymer applications (Kharitonov, Psikha & Zaikov, 1996).

  • Analytical Chemistry : A method has been developed for determining BHT in new and aged transformer oils using high-performance liquid chromatography, indicating its role in industrial applications (Lamarre, Duval & Gauthier, 1981).

  • Antioxidant Research : BHT is identified as an effective radical quencher, particularly in its reactivity with superoxide anion radical, underlining its potential as a promising antioxidant (Zabik, Anwar, Ziu & Martic-Milne, 2019).

  • Material Science : The solid-liquid equilibrium of BHT has been studied, providing important data for its applications in material science (Sun, Li, Xie, Chen & Zhang, 2013).

  • Toxicology and Health : BHT and similar compounds have shown pulmonary toxicity in mice and can affect sodium and potassium balance in rabbits, highlighting the importance of understanding its impact on health (Mizutani, Ishida, Yamamoto & Tajima, 1982).

  • Environmental Chemistry : Synthetic phenolic antioxidants like BHT are found in various environmental matrices and can potentially cause hepatic toxicity, endocrine disrupting effects, or carcinogenic effects (Liu & Mabury, 2020).

  • Catalysis : BHT and related compounds are involved in catalytic processes, such as the C-C cross-coupling of aryl Grignard reagents (Qian, Dawe & Kozak, 2011).

  • Electrochemistry : The electrochemical behavior of BHT has been studied, emphasizing its potential in electrochemical applications (Zabik, Virca, McCormick & Martic-Milne, 2016).

Safety And Hazards

2-tert-Butyl-4-methylphenol is harmful if swallowed and causes severe skin burns and eye damage . It is toxic to aquatic life with long-lasting effects .

Future Directions

The efficient synthesis of 2-tert-Butyl-4-methylphenol is an important reaction due to its great application in the preparation of many kinds of fine chemicals, additives in the food industry, UV absorbers, and polymerization inhibitors . The development of a highly efficient catalyst is necessary for the alkylation of p-cresol and tert-butyl alcohol .

properties

IUPAC Name

2-tert-butyl-4-methylphenol
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InChI

InChI=1S/C11H16O/c1-8-5-6-10(12)9(7-8)11(2,3)4/h5-7,12H,1-4H3
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InChI Key

IKEHOXWJQXIQAG-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)O)C(C)(C)C
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Molecular Formula

C11H16O
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DSSTOX Substance ID

DTXSID2020212
Record name 4-Methyl-2-tert-butylphenol
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Molecular Weight

164.24 g/mol
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Physical Description

Liquid, Solid; [IUCLID] Orange or light brown crystalline solid; [MSDSonline]
Record name Phenol, 2-(1,1-dimethylethyl)-4-methyl-
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Boiling Point

237 °C
Record name 2-T-BUTYL-4-METHYLPHENOL
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Flash Point

105 °C
Record name 2-t-Butyl-4-methylphenol
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Solubility

Insoluble in water, soluble in oxygenated solvents.
Record name 2-T-BUTYL-4-METHYLPHENOL
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Density

0.9247 g/cc @ 75 °C
Record name 2-T-BUTYL-4-METHYLPHENOL
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Vapor Pressure

0.02 [mmHg], 0.025 mm Hg at 25 °C (extrapolated)
Record name 2-t-Butyl-4-methylphenol
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Product Name

2-tert-Butyl-4-methylphenol

CAS RN

2409-55-4, 25567-40-2
Record name 2-tert-Butyl-4-methylphenol
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Record name 4-Methyl-2-tert-butylphenol
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Record name 2-TERT-BUTYL-4-METHYLPHENOL
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Record name 2-T-BUTYL-4-METHYLPHENOL
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Melting Point

55 °C
Record name 2-T-BUTYL-4-METHYLPHENOL
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Synthesis routes and methods

Procedure details

By operating according to Example 1, starting from 9.85 g of potassium 2-t-butyl-p-cresolate, obtained "in situ" by salification of 8 g of 2-t-butyl-p-cresol with KOH, and from 5.9 g of acetophenone (molar ratio = 1:1), 1.13 g of benzoylacetic acid were obtained.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium 2-t-butyl-p-cresolate
Quantity
9.85 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
729
Citations
S Kashanian, J Ezzati Nazhad Dolatabadi - European Food Research and …, 2010 - Springer
… 2-tert-Butyl-4-methylphenol (TBMP) is one of the synthetic phenols which are used as … P-tert-butylphenol (PTBP) and 2-tert-butyl-4-methylphenol induced pronounced hyperplasia and …
Number of citations: 52 link.springer.com
N Sharma, AM Thakur, SS Bhatt… - Journal of Chemical …, 2007 - Springer
… x = 1 and 2): In a similar synthetic method, a solution of Me2SnCl2 (2 g, 0⋅009 mol) in THF (30 ml) was treated with an equimolar or bimolar amounts of 2-tert-butyl-4-methylphenol (1⋅…
Number of citations: 21 link.springer.com
R Fareghi-Alamdari, M Golestanzadeh… - Canadian Journal of …, 2013 - cdnsciencepub.com
This is the first report of an innovative, one-pot, pseudo-five-component, and solvent-free synthesis of 6,6′-(arylmethylene)bis(2-(tert-butyl)4-methylphenol) antioxidants from p-cresol, …
Number of citations: 16 cdnsciencepub.com
NF Lazareva, EA Zelbst - Russian Chemical Bulletin, 2021 - Springer
… Compound 2 was prepared by the chloro methylation of 2-tert-butyl-4-methylphenol in toluene. Unfortunately, the amination of compound 2 with aqueous ammonia was not selective …
Number of citations: 2 link.springer.com
H KOCAOKUTGEN, G IE - Turkish Journal of Chemistry, 1995 - cheric.org
… novel azo dye (II-VII) derivatives of substituted phenols have been carried out by reacting phenol, 2, 6-dimethylphenol, 2-tert-butylphenol, 4-tert-butylphenol, 2-tert-butyl-4-methylphenol, …
Number of citations: 20 www.cheric.org
Y Sun, Z Li, C Xie, W Chen, C Zhang - Frontiers of Chemical Science and …, 2013 - Springer
In this work, the enthalpy of fusion and melting points of 2-(tert-butyl)-5-methylphenol (2B5MP) and 2-(tert-butyl)-4-methylphenol (2B4MP) were measured by differential scanning …
Number of citations: 4 link.springer.com
A Rivera, J Ríos-Motta, M Bolte - Acta Crystallographica Section E …, 2022 - scripts.iucr.org
… ]dodecane (TATD) molecule and one 2-tert-butyl-4-methylphenol (TBMP) molecule held together by one intermolecular O—H⋯N hydrogen bond [O⋯N = 2.8534 (15) Å; O—H⋯N = …
Number of citations: 8 scripts.iucr.org
H Karabıyık, AA Ağar, NO Iskeleli - Structural Chemistry, 2010 - Springer
… 2-Tert-butyl-4-methylphenol (1.3 g, 8 mmol) and 4-nitrophthalonitrile (1.00 g, 5.78 mmol) were dissolved in dry DMF (40 mL) with stirring under N 2 . Dry fine-powdered sodium …
Number of citations: 10 link.springer.com
H Kocaokutgen, MS Soylu, P Lönnecke… - … Section E: Structure …, 2003 - scripts.iucr.org
… 2-tert-Butyl-4-methylphenol (1.47 g, 0.01 mol) dissolved with sodium acetate in 5 ml ethyl alcohol was cooled to 273–278 K in an ice bath and then gradually added to the solution of …
Number of citations: 2 scripts.iucr.org
M Odabaşoğlu, O Büyükgüngör… - … Section E: Structure …, 2005 - scripts.iucr.org
… In one preparative experiment, phosphorus thiochloride (3.39 g, 0.02 mol) was added to 2-tert-butyl-4-methylphenol (8.2 g, 0.05 mol) in a double-necked flask kept in an oil bath; the …
Number of citations: 4 scripts.iucr.org

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